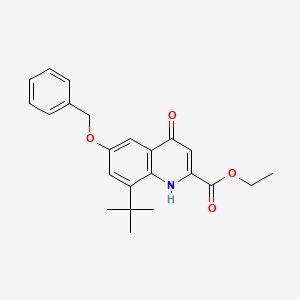

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a hydroxyquinoline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Addition of the tert-Butyl Group: The tert-butyl group can be added via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

化学反応の分析

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzyl chloride, sodium hydroxide

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of tetrahydroquinoline derivatives

Substitution: Formation of various substituted quinoline derivatives

科学的研究の応用

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety is known to interact with metal ions, which can lead to the formation of metal complexes. These complexes can exhibit various biological activities, including enzyme inhibition and disruption of cellular processes.

類似化合物との比較

Similar Compounds

Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

Ethyl 6-(benzyloxy)-8-methyl-4-hydroxyquinoline-2-carboxylate: Contains a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.

Uniqueness

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which introduces steric hindrance and can influence the compound’s reactivity and biological activity. The combination of the benzyloxy and hydroxyquinoline moieties also contributes to its distinct chemical properties.

生物活性

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of hydroxyquinolines, which are known for their varied biological activities. The structural formula can be represented as follows:

This compound features a quinoline core with a benzyloxy and tert-butyl substituent, contributing to its lipophilicity and potential bioactivity.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS methods, showing IC50 values comparable to standard antioxidants.

2. Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against a range of bacterial strains. In vitro studies indicate that it exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

3. Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The compound acts as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in the brain, which is beneficial for cognitive function.

- Acetylcholinesterase Inhibition : IC50 values indicate strong inhibitory activity, with reported values around 200 nM, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation to free radicals, neutralizing them.

- Enzyme Inhibition : By inhibiting enzymes such as acetylcholinesterase, the compound increases neurotransmitter availability, which is essential for synaptic transmission.

- Metal Ion Chelation : The quinoline moiety can chelate metal ions, reducing oxidative stress associated with metal-induced neurotoxicity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, this compound was tested against multiple bacterial strains. Results showed significant antibacterial activity with low toxicity profiles .

Case Study 2: Neuroprotective Potential

A research article reported that this compound effectively reduced neuronal cell death in models exposed to amyloid-beta toxicity. It was observed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability .

特性

分子式 |

C23H25NO4 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC名 |

ethyl 8-tert-butyl-4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C23H25NO4/c1-5-27-22(26)19-13-20(25)17-11-16(28-14-15-9-7-6-8-10-15)12-18(21(17)24-19)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,25) |

InChIキー |

NTCSTGVSJNWQBG-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)OCC3=CC=CC=C3)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。